2-(Phenethylamino)-1-phenylethanol

Overview

Description

2-(Phenethylamino)-1-phenylethanol, commonly known as PEA, is a chemical compound that belongs to the class of phenylethylamines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The purpose of

Scientific Research Applications

Metabolic Fate in Rats

Wells and Andrus (1969) investigated the metabolic fate of 2-phenethylamino-1-phenylethanol in rats. They found that after intraperitoneal administration, the compound was primarily eliminated through urine, with over 91% recovered in urine and 6.8% in feces within three days. This study contributes to understanding the metabolic processing of the compound in biological systems (Wells & Andrus, 1969).

Biotechnological Production and Applications

Martínez-Avila et al. (2018) reviewed the biotechnological production of 2-phenylethanol (2-PE) and 2-phenethyl acetate (2-PEA), emphasizing their use in industry due to their rose-like odor. These compounds find application in perfumes, pharmaceuticals, polishes, personal care products, disinfectants, pest control, and cleaning products. The study highlights biotechnological methods as an eco-friendly alternative to chemical synthesis for producing these compounds (Martínez-Avila et al., 2018).

Shape and Conformation Studies

Melandri et al. (2009) conducted a study on the conformational properties of 2-amino-1-phenylethanol using free jet microwave absorption spectroscopy. They identified several conformers of the compound, providing insights into its molecular shape and stability, which is significant for understanding its interaction with other molecules (Melandri, Ragno, & Maris, 2009).

Pharmaceutical Applications

Phenylethanoid glycosides, characterized by a phenethyl alcohol moiety, have shown diverse bioactivities including neuroprotective, anti-inflammatory, antioxidant, and antibacterial effects. Xue and Yang (2016) highlighted the importance of these compounds in medicinal chemistry, which suggests potential pharmaceutical applications for 2-(phenethylamino)-1-phenylethanol (Xue & Yang, 2016).

Production and Purification for Industry

Chreptowicz et al. (2016) presented a complete methodology for the production and purification of 2-phenylethanol, a key flavor and fragrance compound. Their study focuses on the use of yeast biomass for biotransformation, offering an alternative to chemical synthesis and plant extraction, relevant for industrial applications (Chreptowicz et al., 2016).

Mechanism of Action

Target of Action

2-(Phenethylamino)-1-phenylethanol is a derivative of phenethylamine . Phenethylamine primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These targets play a critical role in the regulation of monoamine neurotransmission .

Mode of Action

The compound interacts with its targets by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction regulates monoamine neurotransmission, which plays a central role in various neurological functions such as voluntary movement, stress, and mood .

Biochemical Pathways

The biochemical pathways affected by 2-(Phenethylamino)-1-phenylethanol are primarily related to the regulation of monoamine neurotransmission . The compound’s interaction with TAAR1 and VMAT2 can influence the release and reuptake of monoamines, affecting downstream signaling pathways and ultimately influencing neurological functions .

Pharmacokinetics

The pharmacokinetics of 2-(Phenethylamino)-1-phenylethanol are likely similar to those of phenethylamine, from which it is derived . Phenethylamine is primarily metabolized by monoamine oxidase B (MAO-B) and then by aldehyde dehydrogenase (ALDH) , which converts it to phenylacetic acid . The compound’s bioavailability is influenced by this metabolism, and for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The molecular and cellular effects of 2-(Phenethylamino)-1-phenylethanol’s action are primarily related to its regulation of monoamine neurotransmission . By binding to TAAR1 and inhibiting VMAT2, the compound can influence the release and reuptake of monoamines, affecting neurological functions such as voluntary movement, stress, and mood .

Action Environment

The action, efficacy, and stability of 2-(Phenethylamino)-1-phenylethanol can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances that interact with the same targets or enzymes involved in its metabolism . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

properties

IUPAC Name |

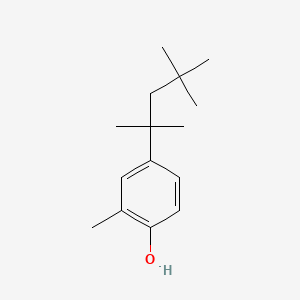

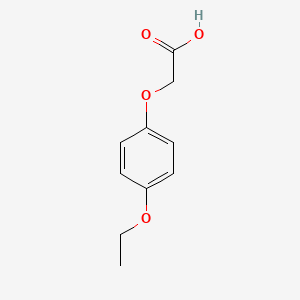

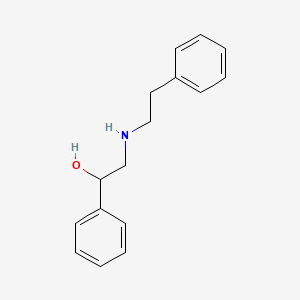

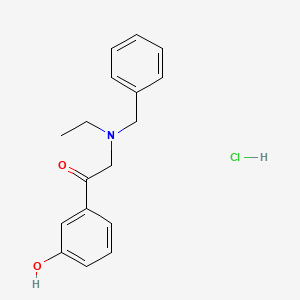

1-phenyl-2-(2-phenylethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14/h1-10,16-18H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTNZWGUMORTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961867 | |

| Record name | 1-Phenyl-2-[(2-phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenethylamino)-1-phenylethanol | |

CAS RN |

4164-20-9 | |

| Record name | Benzyl alcohol, alpha-(phenethylamino)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-[(2-phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylsulfanyl)methyl]but-2-enal](/img/structure/B1605391.png)

![[2,2-Bis(2-methylpropoxy)ethyl]benzene](/img/structure/B1605398.png)